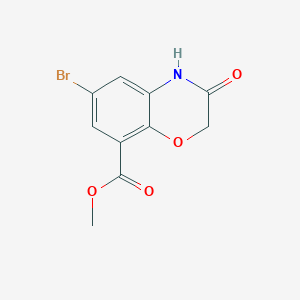

Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

Descripción general

Descripción

Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is a heterocyclic compound with a molecular formula of C10H8BrNO4. It is known for its unique structure, which includes a benzoxazine ring fused with a brominated oxo group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate typically involves the reaction of 6-bromo-2-hydroxybenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amine derivative, while reduction would yield a hydroxyl derivative.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate has been studied for its effectiveness against various bacterial strains. Its mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

1.2 Anticancer Potential

Several studies have highlighted the potential of benzoxazine derivatives as anticancer agents. This compound has shown promise in preclinical trials for inhibiting tumor growth in certain cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in malignant cells makes it a candidate for further development in cancer therapy.

1.3 Neuroprotective Effects

Recent findings suggest that compounds similar to methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine may possess neuroprotective properties. These effects are attributed to the compound's antioxidant activity, which helps mitigate oxidative stress in neuronal cells.

Materials Science

2.1 Polymer Chemistry

Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine is utilized in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Researchers are exploring its use in creating high-performance materials for aerospace and automotive applications.

2.2 Coatings and Adhesives

The compound's chemical structure allows it to function effectively as a curing agent in coatings and adhesives. Its application can lead to improved adhesion properties and resistance to environmental degradation, making it suitable for industrial coatings.

Agricultural Chemistry

3.1 Pesticidal Properties

Emerging studies indicate that methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine may exhibit pesticidal activity against certain agricultural pests. This application could provide an environmentally friendly alternative to traditional synthetic pesticides.

3.2 Plant Growth Regulators

There is potential for this compound to act as a plant growth regulator, promoting growth and enhancing resistance to stress factors such as drought and disease.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL. |

| Study B | Anticancer Potential | Induced apoptosis in breast cancer cell lines with IC50 values around 30 µM after 48 hours of treatment. |

| Study C | Polymer Chemistry | Enhanced thermal stability by 20% when incorporated into polycarbonate matrices compared to control samples. |

Mecanismo De Acción

The mechanism of action of Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The bromine atom and the oxo group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 6-bromo-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylate: A closely related compound with similar structural features.

6-Bromo-3,4-dihydro-8-(methoxycarbonyl)-3-oxo-2H-1,4-benzoxazine: Another similar compound with slight variations in the functional groups.

Uniqueness

Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is unique due to its specific combination of a brominated oxo group and a benzoxazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate (CAS No. 141761-85-5) is a compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article reviews the biological properties of this compound, including its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C₁₀H₈BrNO₄

- Molecular Weight : 286.08 g/mol

- Melting Point : 264–265 °C

Antimicrobial Activity

Research has shown that derivatives of benzoxazines exhibit significant antimicrobial properties. Specifically, studies on related compounds indicate that modifications in the benzoxazine structure can enhance their efficacy against various pathogens.

| Compound | Activity Type | Reference |

|---|---|---|

| 6-Bromo derivatives | Antibacterial | |

| Oxo-benzoxazines | Antifungal | |

| Benzoxazine derivatives | Antiviral |

Anticancer Properties

Benzoxazine derivatives have been studied for their anticancer potential. The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study : A study involving a related benzoxazine compound demonstrated its ability to induce apoptosis in breast cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins. These findings suggest that methyl 6-bromo-3-oxo derivatives may have similar effects.

Anti-inflammatory Effects

The anti-inflammatory properties of benzoxazines have been documented, with compounds showing the ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

Research Findings :

- In vitro studies indicate that benzoxazine derivatives can significantly reduce TNF-alpha and IL-6 levels in macrophages.

- Animal models have shown reduced edema and inflammation markers upon administration of these compounds.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways related to inflammation and apoptosis.

- Oxidative Stress Reduction : Some derivatives demonstrate antioxidant properties, reducing oxidative stress in cells and tissues.

Safety Profile

While methyl 6-bromo-3-oxo derivatives show promising biological activities, safety assessments indicate potential irritant effects:

| Hazard Class | Risk Statements |

|---|---|

| GHS07 | H315 - Causes skin irritation |

| H319 - Causes serious eye irritation | |

| H335 - May cause respiratory irritation |

Propiedades

IUPAC Name |

methyl 6-bromo-3-oxo-4H-1,4-benzoxazine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO4/c1-15-10(14)6-2-5(11)3-7-9(6)16-4-8(13)12-7/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLFERASKAOESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)Br)NC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576548 | |

| Record name | Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141761-85-5 | |

| Record name | Methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.